Molecular Weight and Scaffold Differentiation vs. Isoxazole-5-carboxylate
Isoxazol-5-yl-acetic acid methyl ester (MW 155.15) provides a key structural advantage over Methyl isoxazole-5-carboxylate (MW 127.10) as a synthetic intermediate. The additional methylene group in the acetic acid chain extends the scaffold, providing a distinct vector for derivatization and allowing access to a different chemical space. This larger, more complex scaffold is often a better starting point for hit-to-lead optimization in drug discovery .
| Evidence Dimension | Molecular Scaffold (Molecular Weight & Core Structure) |
|---|---|
| Target Compound Data | Molecular Weight: 155.15 g/mol; Core: 3-methyl-isoxazole with acetic acid methyl ester chain. |
| Comparator Or Baseline | Methyl isoxazole-5-carboxylate; Molecular Weight: 127.10 g/mol; Core: isoxazole ring directly attached to a carboxylate group. |
| Quantified Difference | 28.05 g/mol difference; The target compound has an additional methylene group, creating a larger, more flexible scaffold for derivatization. |
| Conditions | Calculated and reported molecular weights from vendor technical datasheets. |
Why This Matters
This difference dictates the compound's utility in synthesizing a broader range of drug-like molecules, particularly those requiring an extended linker or side chain, making it a more versatile choice for medicinal chemistry projects targeting specific pharmacophores.
